1-(Furan-2-yl)-3-(4-(methylthio)phenyl)-2,3-dimorpholinopropan-1-one

Description

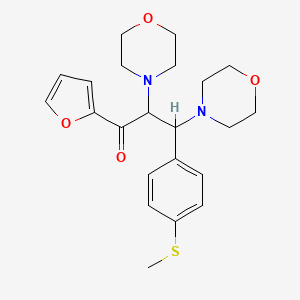

1-(Furan-2-yl)-3-(4-(methylthio)phenyl)-2,3-dimorpholinopropan-1-one is a synthetic organic compound featuring a propan-1-one backbone substituted with a furan-2-yl group at position 1, a 4-(methylthio)phenyl group at position 3, and two morpholine rings at positions 2 and 2.

Properties

IUPAC Name |

1-(furan-2-yl)-3-(4-methylsulfanylphenyl)-2,3-dimorpholin-4-ylpropan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O4S/c1-29-18-6-4-17(5-7-18)20(23-8-13-26-14-9-23)21(24-10-15-27-16-11-24)22(25)19-3-2-12-28-19/h2-7,12,20-21H,8-11,13-16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALWCFPFPGQEKJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C(C(C(=O)C2=CC=CO2)N3CCOCC3)N4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Chemical Structure

Molecular Formula : C16H20N2O3S

Molecular Weight : 320.41 g/mol

The compound features a furan ring, a methylthio-substituted phenyl group, and a morpholine moiety, which contribute to its unique biological activity.

Anticancer Properties

Recent studies have indicated that Compound A exhibits significant anticancer activity. In vitro assays demonstrated that it inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.

Table 1: Anticancer Activity of Compound A

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 12.5 | Apoptosis induction |

| A549 (Lung) | 15.0 | G2/M phase arrest |

| HeLa (Cervical) | 10.0 | Caspase activation |

Antimicrobial Activity

Compound A has also shown promising antimicrobial properties against various bacterial strains. The compound was tested against both Gram-positive and Gram-negative bacteria, revealing a broad-spectrum efficacy.

Table 2: Antimicrobial Activity of Compound A

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Neuroprotective Effects

Emerging research suggests that Compound A may possess neuroprotective effects, potentially beneficial for neurodegenerative diseases. Animal models demonstrated improved cognitive function and reduced oxidative stress markers when treated with the compound.

Case Studies

- Breast Cancer Treatment : A study involving MCF-7 cell lines showed that treatment with Compound A led to a significant reduction in cell viability compared to control groups. Histological analysis revealed increased apoptosis rates.

- Antimicrobial Efficacy : In clinical isolates of Staphylococcus aureus, Compound A was effective in inhibiting growth at concentrations lower than traditional antibiotics, suggesting its potential as an alternative treatment.

- Neuroprotection in Rodent Models : Administration of Compound A in rodent models of Alzheimer's disease resulted in decreased amyloid-beta plaque formation and improved memory retention in behavioral tests.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Propanone Backbones

The target compound shares a propan-1-one core with 2,3-Dibromo-1-(4-methylphenyl)-3-(5-nitrofuran-2-yl)propan-1-one (). Key differences include:

- Substituents : The bromo and nitro groups in ’s compound are electron-withdrawing, whereas the methylthio and morpholine groups in the target compound are electron-donating. This contrast significantly alters electronic properties, such as dipole moments and solubility.

- Reactivity : Bromo and nitro groups in enhance electrophilicity at the carbonyl carbon, favoring nucleophilic attacks, while the morpholine rings in the target compound may stabilize intermediates via intramolecular hydrogen bonding .

Heterocyclic Substitution Patterns

The compound 1-(2-(4-methoxyphenyl)-1,2,3,4-tetrahydroisoquinolin-1-yl)propan-2-one () features a tetrahydroisoquinoline core instead of morpholine rings. Key distinctions include:

- Heterocyclic Systems: Morpholine (saturated six-membered ring with one oxygen and one nitrogen) in the target compound versus tetrahydroisoquinoline (partially unsaturated bicyclic system with one nitrogen).

- Biological Implications: Tetrahydroisoquinoline derivatives are often associated with CNS activity, while morpholine-containing compounds are explored for antimicrobial and anticancer properties due to improved solubility and bioavailability .

Boron-Containing Analogues

The boron-integrated compound 1-(2,2-bis(4-methoxyphenyl)-2λ⁴,3λ⁴-[1,3,2]diazaborolo[4,5,1-ij]quinolin-1(2H)-yl)-3-phenylpropan-1-one () highlights:

- Electronic Modulation : Boron’s empty p-orbital introduces Lewis acidity, absent in the target compound. This property is exploited in catalysis and photoluminescent materials.

- Substituent Effects : Bis(4-methoxyphenyl) groups in enhance steric bulk and electron density, whereas the methylthio and morpholine groups in the target compound prioritize solubility and metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.